molecular formula C17H14N6OS B2391525 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034288-35-0

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2391525
CAS No.: 2034288-35-0
M. Wt: 350.4
InChI Key: MOJAFVFZESWEMH-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyrazole ring through a carboxamide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with a pyrazinyl halide.

    Synthesis of Benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzo[d]thiazole carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzo[d]thiazole core structure.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole share the pyrazole ring structure.

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole and pyrazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-11(8-13(22-23)14-10-18-6-7-19-14)9-20-16(24)17-21-12-4-2-3-5-15(12)25-17/h2-8,10H,9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJAFVFZESWEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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